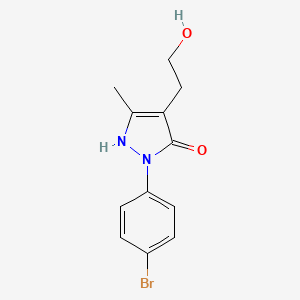
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as BMPH, is an organic compound with a pyrazole ring structure. It is a heterocyclic compound that has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. BMPH has been studied for its potential therapeutic effects and its biochemical and physiological effects on cells and organisms.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is part of a family of chemicals that are extensively used in various fields, including medicinal chemistry. Pyrazole derivatives, particularly those with methyl substitutions like the mentioned compound, have been recognized for their wide spectrum of biological activities. Synthesis of such compounds involves techniques such as condensation followed by cyclization or multi-component reactions (MCRs) to obtain these heterocycles under different conditions. The use of phosphorus oxychloride, dimethyl formamide, acetamide, and hydrazine are common in these syntheses. These strategies extend the categories of heterocyclic systems, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).
Biological and Medicinal Relevance
Pyrazole-based compounds, including this compound, are integral in medicinal chemistry due to their pharmacophore nature. They exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Their extensive application in medicinal chemistry as bioactive molecules makes the study of their synthesis and properties crucial for drug development and therapeutic applications (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMVCZMODFDTQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Br)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)


![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)






![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

